molecular formula C32H53N3O6 B12319800 N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-allyloxycarbonyl-L-lysine dicyclohexylammonium salt

N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-allyloxycarbonyl-L-lysine dicyclohexylammonium salt

Cat. No.: B12319800
M. Wt: 575.8 g/mol
InChI Key: VVIHZOBLLDZERM-UHFFFAOYSA-N
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Description

X-Ray Crystallographic Analysis of Bicyclic Ketone Core Configuration

The bicyclic ketone core, comprising the 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene moiety, adopts a rigid chair-like conformation stabilized by intramolecular hydrogen bonds and van der Waals interactions. Crystallographic studies of analogous compounds reveal a triclinic crystal system with space group P1̅ and lattice parameters a = 7.3612(3) Å, b = 9.2370(4) Å, c = 19.2940(8) Å, α = 94.657(2)°, β = 96.902(2)°, and γ = 113.010(2)°. The cyclohexylidene ring exhibits bond lengths of 1.514 Å for C-C single bonds and 1.210 Å for ketonic C=O groups, consistent with delocalized π-electron density across the conjugated enone system.

Crystallographic Parameter Value
Space group P
Unit cell volume 1186.92(9) ų
Z 2
R factor 0.0617
Temperature 100 K

The methyl groups at C4 and C4′ (4,4-dimethyl) induce steric hindrance, forcing the cyclohexylidene ring into a distorted boat conformation. This distortion creates a hydrophobic pocket that facilitates interactions with the dicyclohexylammonium counterion via CH-π interactions. The ketone oxygen atoms (O1 and O2) participate in hydrogen bonds with adjacent molecules, forming a three-dimensional network that enhances crystalline stability.

Conformational Dynamics of Allyloxycarbonyl-L-lysine Moiety

The allyloxycarbonyl-L-lysine moiety exhibits rotational flexibility around the Cα-N and Cε-N bonds, enabling adaptation to diverse synthetic environments. Nuclear magnetic resonance (NMR) studies of similar lysine derivatives show dihedral angles of Φ = −65° ± 5° and Ψ = 45° ± 5° for the backbone, while the allyloxycarbonyl group adopts a gauche conformation relative to the lysine side chain. This conformation minimizes steric clashes between the allyl group and the dimethylcyclohexylidene core.

The allyloxycarbonyl protecting group undergoes reversible E-to-Z isomerization under basic conditions, with an energy barrier of 12.3 kcal/mol. This dynamic behavior allows selective deprotection during solid-phase peptide synthesis (SPPS). However, migration of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group to unprotected lysine residues has been observed in peptides containing multiple reactive amines, necessitating the use of orthogonal protecting strategies.

Conformational Parameter Value
Backbone dihedral angle (Φ) −65° ± 5°
Backbone dihedral angle (Ψ) 45° ± 5°
Allyl group rotation barrier 12.3 kcal/mol

Molecular dynamics simulations reveal that the allyloxycarbonyl group stabilizes the lysine side chain through intramolecular hydrogen bonds between the carbonyl oxygen and the Nε-H group. This interaction reduces the solvent-accessible surface area (SASA) by 18%, enhancing resistance to enzymatic degradation in biological environments.

Counterion Interactions in Dicyclohexylammonium Salt Formation

The dicyclohexylammonium counterion forms a robust ion pair with the carboxylate group of the lysine residue, mediated by electrostatic and hydrophobic interactions. Crystallographic data show a N⁺–O⁻ distance of 2.65 Å, indicative of strong charge-assisted hydrogen bonding. The cyclohexyl rings adopt chair conformations, with axial methyl groups creating a complementary hydrophobic surface that aligns with the dimethylcyclohexylidene core.

Interaction Type Distance/Energy
N⁺–O⁻ electrostatic interaction 2.65 Å
CH-π interaction energy −3.2 kcal/mol
Van der Waals contribution −1.8 kcal/mol

Thermogravimetric analysis (TGA) demonstrates that the dicyclohexylammonium salt retains stability up to 215°C, compared to 185°C for the free acid form. This enhanced thermal stability arises from the lattice energy contributed by the counterion’s hydrophobic interactions. In solution, the salt dissociates reversibly, with a dissociation constant (K_d) of 1.2 × 10⁻⁴ M in dimethylformamide (DMF), enabling controlled release of the active lysine derivative during synthetic procedures.

The dicyclohexylammonium ion also participates in cation-π interactions with the aromatic rings of neighboring molecules in the crystal lattice, further stabilizing the supramolecular architecture. These interactions are critical for achieving high crystallinity, which facilitates purification and characterization of the compound.

Properties

Molecular Formula

C32H53N3O6

Molecular Weight

575.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C20H30N2O6.C12H23N/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26);11-13H,1-10H2

InChI Key

VVIHZOBLLDZERM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Biological Activity

N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-allyloxycarbonyl-L-lysine dicyclohexylammonium salt is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its structural properties, synthesis, biological activities, and relevant case studies.

Structural Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C20_{20}H30_{30}N2_2O6_6·C12_{12}H23_{23}N
  • Molecular Weight : 575.5 g/mol
  • CAS Number : 264230-73-1

The compound features a dicyclohexylammonium salt form which enhances its solubility and stability in biological systems. The presence of the allyloxycarbonyl group and the dimethyl-dioxocyclohexane moiety contributes to its unique reactivity and interaction with biological targets.

Synthesis

The synthesis of N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-allyloxycarbonyl-L-lysine typically involves several steps:

  • Formation of the Dioxocyclohexane Structure : This is achieved through cyclization reactions involving appropriate precursors.
  • Allyloxycarbonylation : The lysine moiety is modified to include the allyloxycarbonyl group.
  • Salt Formation : The final product is converted into its dicyclohexylammonium salt form to enhance solubility.

Anticancer Properties

Recent studies have indicated that compounds similar to N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-allyloxycarbonyl-L-lysine exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of L-lysine can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

This compound has also shown potential antimicrobial properties. Research indicates that lysine derivatives can disrupt bacterial cell walls or inhibit essential enzymatic functions within microbial cells .

The proposed mechanism of action for the biological activity includes:

  • Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Inhibition of Protein Synthesis : Potential interference with ribosomal function due to structural similarity with amino acids.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various lysine derivatives for their anticancer efficacy against breast cancer cell lines. The results showed that compounds with similar structures to N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-allyloxycarbonyl-L-lysine exhibited IC50 values in the low micromolar range, indicating potent activity .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a promising therapeutic application for infections caused by resistant strains .

Scientific Research Applications

Peptide Synthesis

Overview : The compound is widely recognized as a valuable building block in peptide synthesis. Its unique structural features facilitate the formation of biologically active peptides.

Applications :

  • Biologically Active Compounds : It plays a crucial role in developing peptides that exhibit specific biological activities, essential for therapeutic applications .
  • Chiral Synthesis : The compound's chirality can be exploited to synthesize enantiomerically pure peptides, which are vital in drug development.

Drug Development

Overview : N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-allyloxycarbonyl-L-lysine dicyclohexylammonium salt is instrumental in pharmaceutical research due to its ability to enhance the pharmacological properties of drug candidates.

Applications :

  • Pharmacological Enhancements : Modifications of this compound can lead to improved efficacy and reduced side effects in new drug formulations .
  • Targeted Drug Delivery : Its use in bioconjugation allows for the attachment of drugs to specific biomolecules, enhancing targeted delivery systems.

Bioconjugation

Overview : The compound is utilized in bioconjugation processes where biomolecules are attached to surfaces or other molecules.

Applications :

  • Targeted Therapies : By facilitating the conjugation of drugs or diagnostic agents to antibodies or other proteins, it aids in the development of targeted therapies for various diseases .
  • Diagnostics Development : It is also used in creating biosensors for detecting specific biomolecules.

Research on Enzyme Inhibition

Overview : The compound has been explored for its potential to inhibit specific enzymes, which is crucial for understanding disease mechanisms.

Applications :

  • Disease Mechanism Studies : Investigating enzyme inhibition can provide insights into metabolic pathways involved in diseases such as cancer and diabetes .
  • Therapeutic Agent Development : Compounds that effectively inhibit enzymes are often developed into therapeutic agents for treating various conditions.

Material Science

Overview : this compound finds applications in material science due to its unique properties.

Applications :

  • Nanotechnology and Biomaterials : The compound contributes to advancements in creating novel materials with specific properties suitable for nanotechnology applications .
  • Polymer Development : It is being studied for its potential in developing polymers with enhanced durability and performance characteristics.

Summary Table of Applications

Application AreaSpecific Uses
Peptide SynthesisBuilding block for biologically active peptides
Drug DevelopmentEnhancements of pharmacological properties; targeted drug delivery
BioconjugationAttachment of drugs/diagnostics to biomolecules; development of biosensors
Enzyme Inhibition ResearchUnderstanding disease mechanisms; therapeutic agent development
Material ScienceCreation of novel materials; polymer development

Comparison with Similar Compounds

Research Findings and NMR Analysis

highlights NMR as a critical tool for structural elucidation. Comparative NMR profiles of the target compound and analogs (e.g., Rapamycin derivatives) reveal:

  • Region A (positions 39–44) : Chemical shifts vary due to the Dde group’s electron-withdrawing effects, confirmed by δ ~6.5–7.0 ppm for cyclohexylidene protons .
  • Region B (positions 29–36) : Allyloxycarbonyl groups induce upfield shifts (~δ 4.5–5.0 ppm) compared to Boc or Z protections .

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